7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused ring system that includes both pyrimidine and indole moieties. The presence of methoxy groups at positions 7 and 8, along with a thione group at position 4, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of 2-aminoindoles as starting materials, which undergo a series of reactions including cyclization and functional group modifications . The reaction conditions often involve the use of catalysts such as ytterbium and reagents like benzoyl chlorides and terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the parent compound.
Scientific Research Applications
7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione involves the inhibition of cyclic nucleotide phosphodiesterase (PDE) activity . This inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn enhances cardiac contractility and heart rate. The compound’s effects are mediated through non-selective inhibition of various PDE isoenzymes, including types I, II, IV, and V .
Comparison with Similar Compounds
4-(4′-n-Butylaniline)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole: This compound shares a similar core structure but has different substituents, leading to variations in biological activity.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic ring system but differ in the arrangement of nitrogen atoms and functional groups.
Uniqueness: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H11N3O2S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione |
InChI |
InChI=1S/C12H11N3O2S/c1-16-8-3-6-7(4-9(8)17-2)15-11-10(6)13-5-14-12(11)18/h3-5,15H,1-2H3,(H,13,14,18) |
InChI Key |
WYSGEQLCLIWXTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=S)N=CN3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.